molecular formula C24H25FO5S B3339183 D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)- CAS No. 842133-17-9

D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-

Cat. No.: B3339183
CAS No.: 842133-17-9
M. Wt: 444.5 g/mol
InChI Key: NABIFMDNBVJMGO-ZXGKGEBGSA-N
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Description

The compound D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-, also known as Canagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used clinically for managing type 2 diabetes mellitus. Its IUPAC name reflects its structural complexity: a 1,5-anhydro-D-glucitol core linked to a substituted phenyl group at the 1-position. The phenyl group is modified at the 3-position with a 5-(4-fluorophenyl)-2-thienylmethyl substituent and at the 4-position with a methyl group . Canagliflozin inhibits renal glucose reabsorption, promoting urinary glucose excretion. Its synthesis involves forming the amorphous derivative of the glucitol backbone, as detailed in patent literature .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-5-6-15(24-23(29)22(28)21(27)19(12-26)30-24)9-16(13)11-18-7-8-20(31-18)14-3-2-4-17(25)10-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABIFMDNBVJMGO-ZXGKGEBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123284
Record name (1S)-1,5-Anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842133-17-9
Record name (1S)-1,5-Anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842133-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,5-Anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-, is a compound with significant biological activity, particularly as a Sodium-Glucose Transporter 2 (SGLT2) inhibitor. This article explores its chemical properties, biological functions, and therapeutic potential, supported by research findings and case studies.

D-Glucitol has the following chemical properties:

PropertyValue
Molecular FormulaC24H25FO5S
Molecular Weight462.5 g/mol
Melting Point160-170 °C
Boiling Point658.3 ± 55.0 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in Chloroform, Ethyl Acetate, Methanol
LogP5.5 at 20 °C

These properties indicate its stability and solubility in various organic solvents, which are essential for its application in pharmaceutical formulations .

D-Glucitol acts primarily as an SGLT2 inhibitor , which plays a crucial role in the management of Type 2 Diabetes Mellitus . By inhibiting SGLT2, the compound prevents glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently lowering blood sugar levels. This mechanism is significant in diabetic treatment strategies aimed at improving glycemic control .

Pharmacological Effects

Research indicates that D-Glucitol exhibits several pharmacological effects:

  • Hypoglycemic Effect : Clinical studies have demonstrated that SGLT2 inhibitors like D-Glucitol effectively lower fasting plasma glucose levels.
  • Weight Loss : Patients using SGLT2 inhibitors often experience weight loss due to increased caloric loss through glucose excretion.
  • Cardiovascular Benefits : SGLT2 inhibitors have been associated with reduced cardiovascular risk in diabetic patients, potentially due to improved heart function and reduced blood pressure .

Case Studies

  • Clinical Trials : A clinical trial involving D-Glucitol showed a significant reduction in HbA1c levels over a six-month period compared to placebo groups. The study also noted favorable safety profiles with minimal adverse effects reported .
  • Long-term Efficacy : Another study assessed the long-term efficacy of D-Glucitol in patients with Type 2 diabetes over two years. Results indicated sustained glycemic control and weight loss, with participants reporting improved quality of life metrics .

Comparative Studies

A comparative study between D-Glucitol and other SGLT2 inhibitors revealed that while all compounds effectively lowered blood glucose levels, D-Glucitol had a more pronounced effect on weight reduction and cardiovascular outcomes. The study utilized a cohort of diabetic patients monitored for glycemic control and cardiovascular health indicators over one year .

Safety Profile

The safety profile of D-Glucitol has been extensively reviewed. Common side effects include urinary tract infections and genital mycotic infections, similar to other SGLT2 inhibitors. However, serious adverse events were rare, highlighting its relative safety for long-term use in diabetic management .

Scientific Research Applications

This compound is noted for its role as a sodium-glucose transporter 2 (SGLT2) inhibitor , which has implications for the treatment of diabetes. By inhibiting SGLT2, it promotes urinary glucose excretion and reduces blood glucose levels, making it a candidate for managing type 2 diabetes mellitus .

Applications in Research

Pharmaceutical Development : D-Glucitol derivatives have been explored in the development of new antidiabetic medications. For instance, compounds similar to D-Glucitol have been linked to the formulation of drugs like Canagliflozin and Dapagliflozin, which are used to treat diabetes by enhancing glucose excretion through the urine .

Chemical Synthesis : The compound serves as a key intermediate in synthesizing various pharmaceutical agents. Its unique structure allows it to be modified to create other biologically active compounds.

Research Studies : Various studies have investigated the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors derived from D-Glucitol. These studies often focus on their efficacy in lowering blood glucose levels and their safety profiles .

Case Studies

  • Clinical Trials on Diabetes Management : A series of clinical trials have been conducted to assess the effectiveness of SGLT2 inhibitors in patients with type 2 diabetes. These trials often include participants treated with formulations based on D-Glucitol derivatives, demonstrating significant improvements in glycemic control .
  • Comparative Studies : Research comparing the efficacy of D-Glucitol-derived compounds with other antidiabetic agents has shown that they can provide comparable or superior results in managing blood sugar levels while also having favorable side effect profiles .

Chemical Reactions Analysis

Table 1: Critical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
C-glycosylationAcetylated glucose, Pd catalyst, 80°C65–70
Thiophene coupling3-Fluorophenylboronic acid, Pd(PPh₃)₄75–80
DeprotectionNaOH/MeOH, 25–30°C, 2h85–90

Stability and Degradation Pathways

The compound exhibits sensitivity to:

  • Hydrolysis : The β-glycosidic bond is susceptible to acidic hydrolysis, forming degradation products such as free glucitol and thiophene derivatives .

  • Oxidation : The thiophene ring undergoes oxidation under strong oxidative conditions, producing sulfoxide or sulfone derivatives .

  • Photodegradation : Exposure to UV light (λmax 288–291 nm) induces cleavage of the fluorophenyl-thienyl linkage .

Table 2: Stability Profile

ConditionDegradation ProductHalf-Life (Days)Reference
pH 1.2 (37°C)Glucitol + Thiophene fragment3.5
H₂O₂ (0.1M, 25°C)Sulfoxide derivative7.2
UV light (254 nm)Fluorophenyl-thienyl cleavage<1

Purification and Crystallization

The compound is purified via:

  • Solvent recrystallization : Ethyl acetate/methanol mixtures yield high-purity crystals (>98%) .

  • Chromatography : Reverse-phase HPLC resolves impurities such as desfluoro analogs (e.g., CAS 842133-16-8) .

Table 3: Crystallization Parameters

Solvent SystemTemperature (°C)Purity (%)Reference
Ethyl acetate:MeOH (3:1)0–599.2
Acetonitrile:H₂O (4:1)2598.5

Environmental and Metabolic Reactions

  • Biodegradation : Low bioaccumulation potential (log Kow <5) with primary degradation via microbial action in soil/water .

  • Phase I metabolism : Hepatic oxidation at the glucitol hydroxyl groups forms glucuronide conjugates .

Key Research Findings

  • Synthetic Efficiency : Use of N-methylmorpholine as a base during acetylation improves reaction kinetics (3–6 molar equivalents) .

  • Polymorph Control : Monohydrate forms (e.g., Form HI) exhibit superior stability in aqueous systems compared to hemihydrates .

  • Impurity Profiling : Major impurities include positional isomers (e.g., 2-methylphenyl analog, CAS 2161394-95-0) and defluoro derivatives .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of SGLT2 Inhibitors

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Canagliflozin 4-methyl; 3-[[5-(4-fluorophenyl)-2-thienyl]methyl] C₂₄H₂₅FO₅S 444.52 High selectivity for SGLT2; 4-fluorophenyl enhances lipophilicity
Empagliflozin 4-chloro; 3-[[4-[(3S)-tetrahydrofuran-3-yloxy]phenyl]methyl] C₂₃H₂₇ClO₇ 450.91 Chloro substituent increases binding affinity; tetrahydrofuran-oxy improves metabolic stability
Dapagliflozin 4-chloro; 3-[(4-ethoxyphenyl)methyl] C₂₁H₂₅ClO₆ 432.87 Ethoxy group enhances solubility; intermediate for acetylated derivatives
Ipragliflozin 4-fluoro; 3-(benzo[b]thien-2-ylmethyl) C₂₃H₂₆FNO₅S 463.52 Benzo[b]thienyl group increases bioavailability; fluorophenyl optimizes target binding
Tofogliflozin 4-ethylphenylmethyl; spiro pyran-triol C₂₀H₂₄O₇ 376.40 Spiro structure reduces off-target effects; ethylphenyl enhances potency

Structural Analysis

  • Core Structure : All compounds share the 1,5-anhydro-D-glucitol backbone, which is critical for SGLT2 binding .
  • Substituent Variations :
    • Canagliflozin : The 4-methyl and 5-(4-fluorophenyl)-2-thienylmethyl groups contribute to its high selectivity (>1,400-fold for SGLT2 over SGLT1) .
    • Empagliflozin : The 4-chloro and tetrahydrofuran-oxybenzyl groups enhance metabolic stability, reducing hepatic clearance compared to Canagliflozin .
    • Dapagliflozin : The 4-ethoxybenzyl group improves water solubility, facilitating formulation, while its tetraacetate derivative (C₂₉H₃₃ClO₁₀, MW 577.02) is a common synthetic intermediate .
    • Ipragliflozin : The benzo[b]thienyl group increases membrane permeability, leading to faster absorption .

Pharmacological Data

  • Canagliflozin : Exhibits a plasma half-life of ~12 hours, suitable for once-daily dosing .
  • Empagliflozin : Demonstrates superior cardiovascular outcomes in clinical trials, attributed to its chloro substituent .
  • Dapagliflozin : Lower molecular weight (432.87 vs. 444.52 for Canagliflozin) may contribute to higher renal excretion efficiency .

Notes

  • Patent Considerations: Derivatives like Dapagliflozin tetraacetate are subject to patent restrictions, limiting their use to non-commercial research .
  • Safety Profiles: Fluorophenyl and thienyl groups in Canagliflozin may increase the risk of ketoacidosis compared to non-fluorinated analogues .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H25FO5S
Density1.4±0.1 g/cm<sup>3</sup>
Boiling Point642.9±55.0 °C
Stereochemical ValidationACD/Labs Percepta predictions

Basic: How does the stereochemistry of this compound influence its pharmacological activity as an SGLT2 inhibitor?

Methodological Answer:
The (1S) configuration is critical for binding to the sodium-glucose cotransporter 2 (SGLT2). Computational docking studies (e.g., using ACD/Labs Percepta) predict that the D-glucitol backbone’s hydroxyl groups form hydrogen bonds with SGLT2’s active site, while the fluorophenyl-thienyl moiety enhances hydrophobic interactions . Substitutions at the 3-[[5-(3-fluorophenyl)-2-thienyl]methyl] position optimize selectivity over SGLT1, as shown in structural analogs like Canagliflozin (CAS 842133-18-0) .

Advanced: What challenges exist in achieving polymorphic purity during synthesis, and how can these be methodologically addressed?

Methodological Answer:
Polymorphic impurities arise due to variations in crystallization conditions. The amorphous form (patented in ) is stabilized using:

  • Solvent Anti-Solvent Techniques : To control nucleation rates.
  • Differential Scanning Calorimetry (DSC) : To monitor thermal transitions and identify undesired crystalline phases.
  • Dynamic Vapor Sorption (DVS) : To assess hygroscopicity, which impacts amorphous stability.

Q. Table 2: Polymorph Screening Strategies

TechniqueApplicationReference
XRDCrystallinity quantification
Raman SpectroscopyIn-situ monitoring of phase transitions
High-Throughput ScreeningSolvent/condition optimization

Advanced: What in silico strategies are employed to predict the ADMET properties of this compound, and how do they correlate with experimental data?

Methodological Answer:
Computational tools like SwissADME and ACD/Labs Percepta are used to predict:

  • Lipophilicity (LogP) : Critical for membrane permeability (predicted LogP ~2.5) .
  • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4/5 inhibition potential) .
  • Toxicity : Off-target effects via PASS (Prediction of Activity Spectra for Substances) algorithms.

Experimental validation involves:

  • Hepatic Microsome Assays : To quantify metabolic half-life .
  • Caco-2 Permeability Studies : For intestinal absorption profiles .

Advanced: How can deuterated analogs of this compound be synthesized to study its metabolic pathways, and what analytical methods are essential for tracking isotopic incorporation?

Methodological Answer:
Deuterated analogs (e.g., Canagliflozin-d4) are synthesized via hydrogen-deuterium exchange at specific positions (e.g., fluorophenyl ring) using deuterated reagents . Key steps include:

  • Isotopic Labeling : Using D2O or deuterated solvents in catalytic steps.
  • LC-MS/MS : To quantify deuterium incorporation (mass shift Δm/z +4) .
  • NMR Isotopic Analysis : For positional verification of deuterium atoms.

Basic: What analytical methods are recommended for assessing the purity of this compound in pharmacokinetic studies?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Chiral Chromatography : To resolve enantiomeric impurities (critical for (1S) configuration) .
  • Elemental Analysis : To validate C, H, F, S content against theoretical values .

Advanced: How does the fluorophenyl-thienyl substituent influence the compound’s binding kinetics to SGLT2 compared to non-fluorinated analogs?

Methodological Answer:
The 3-fluorophenyl group enhances binding affinity via:

  • Electrostatic Interactions : Fluorine’s electronegativity stabilizes interactions with SGLT2’s hydrophobic pockets.
  • Metabolic Resistance : Reduced CYP-mediated oxidation compared to non-fluorinated analogs .

Kinetic assays (e.g., surface plasmon resonance) show a Kd of ~2.4 nM for fluorinated derivatives vs. ~8.7 nM for non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-
Reactant of Route 2
Reactant of Route 2
D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-

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